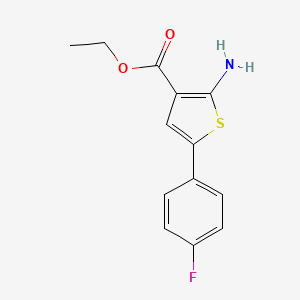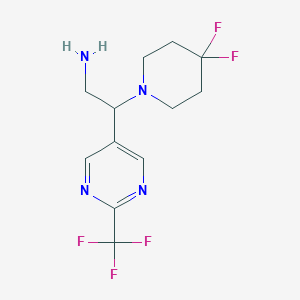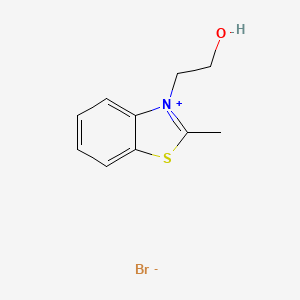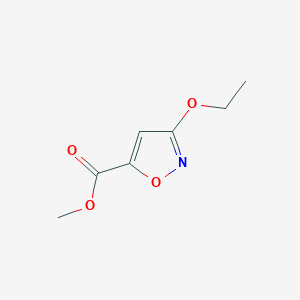
methyl 3-ethoxy-1,2-oxazole-5-carboxylate
Descripción general
Descripción
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl fumarate under photoflow conditions, followed by condensation with hydroxyurea . This intermediate is then subjected to a series of reactions, including ester reduction, chlorination, and nucleophilic substitution with triethylmethanetricarboxylate . The final product is obtained after a double decarboxylation event.
Industrial Production Methods
Industrial production of methyl 3-ethoxy-5-isoxazolecarboxylate typically involves scalable and safe manufacturing routes. The process begins with the bromination of dimethyl fumarate, followed by condensation with hydroxyurea. The intermediate is then homologated by ester reduction, chlorination, and nucleophilic substitution . The final product is obtained through double decarboxylation, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-ethoxy-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
methyl 3-ethoxy-1,2-oxazole-5-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-ethoxy-5-isoxazolecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The isoxazole ring is known to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxy-5-isoxazolecarboxylate: Similar structure but with a hydroxy group instead of an ethoxy group.
Ethyl 3,5-dimethyl-4-isoxazolecarboxylate: Contains additional methyl groups on the isoxazole ring.
Methyl 3- (4-methylphenyl)-5-isoxazolecarboxylate: Substituted with a methylphenyl group.
Uniqueness
methyl 3-ethoxy-1,2-oxazole-5-carboxylate is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9NO4 |
|---|---|
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
methyl 3-ethoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-6-4-5(12-8-6)7(9)10-2/h4H,3H2,1-2H3 |
Clave InChI |
XFRFBNBOBMPVGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NOC(=C1)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
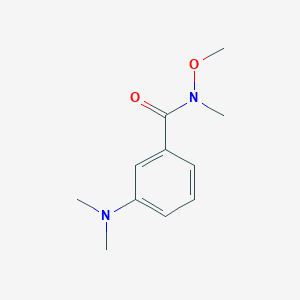
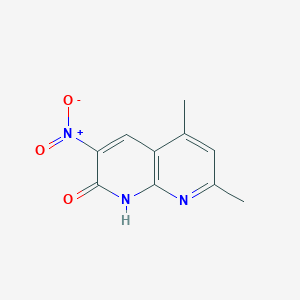
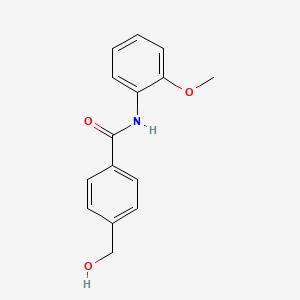
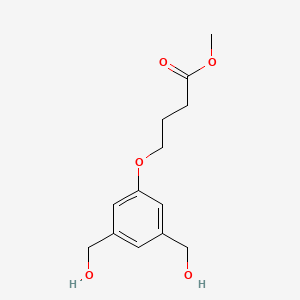
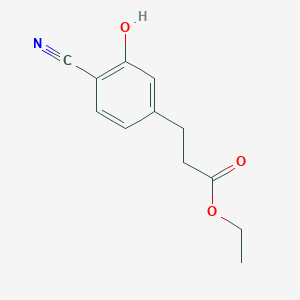
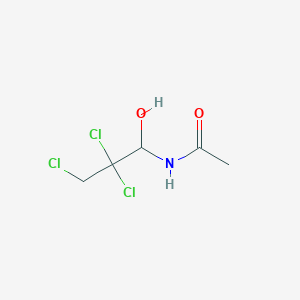
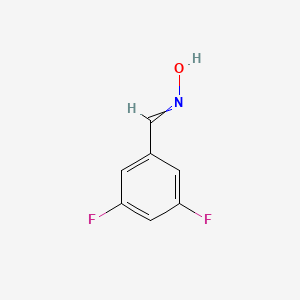
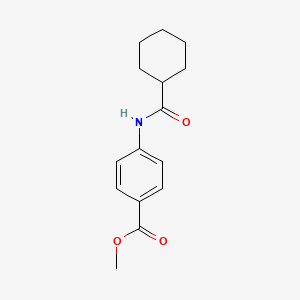
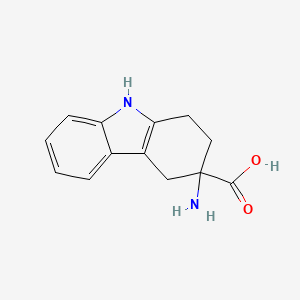
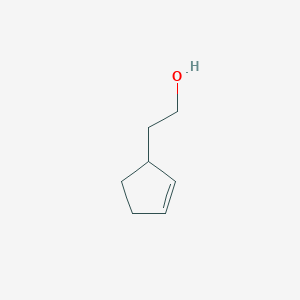
![3-[(2R,4R)-4-hydroxypyrrolidin-2-yl]propanoic acid](/img/structure/B8696812.png)
